1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt
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Overview
Description
1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt is a chemical compound with the molecular formula C14H8O5S.H3N. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its anthraquinone structure, which is a derivative of anthracene, a polycyclic aromatic hydrocarbon.
Preparation Methods
The synthesis of 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt typically involves the sulfonation of anthraquinone. The process can be summarized as follows:
Sulfonation Reaction: Anthraquinone is treated with sulfuric acid to introduce the sulfonic acid group at the desired position.
Neutralization: The resulting sulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is employed in studies involving redox reactions and electron transfer processes.
Medicine: Research has explored its potential use in developing therapeutic agents due to its redox properties.
Industry: It is used in the textile industry for dyeing processes and in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt involves its redox properties. The compound can undergo reversible oxidation and reduction reactions, making it useful in electron transfer studies. Its molecular targets and pathways include interactions with enzymes and other proteins involved in redox processes.
Comparison with Similar Compounds
1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, ammonium salt can be compared with other anthraquinone derivatives, such as:
Anthraquinone-2-sulfonic acid sodium salt: Similar in structure but with a sodium ion instead of ammonium.
Anthraquinone-1-sulfonic acid: Differing in the position of the sulfonic acid group.
Anthraquinone-2-carboxylic acid: Featuring a carboxylic acid group instead of a sulfonic acid group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ammonium ion, which can influence its solubility and reactivity.
Properties
CAS No. |
55812-59-4 |
---|---|
Molecular Formula |
C14H11NO5S |
Molecular Weight |
305.31 g/mol |
IUPAC Name |
azanium;9,10-dioxoanthracene-1-sulfonate |
InChI |
InChI=1S/C14H8O5S.H3N/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19;/h1-7H,(H,17,18,19);1H3 |
InChI Key |
DYEWIYCIFREDCH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)O.N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[NH4+] |
Key on ui other cas no. |
55812-59-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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